1-Ethyl-6-fluoro-7-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-ETHYL-6-FLUORO-7-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-4-OXOQUINOLINE-3-CARBOXYLIC ACID is a synthetic compound belonging to the quinolone class of chemicals. It is characterized by its complex structure, which includes a quinoline core, a fluorine atom, and a piperazine ring substituted with a methoxybenzenesulfonyl group.
Preparation Methods
The synthesis of 1-ETHYL-6-FLUORO-7-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-4-OXOQUINOLINE-3-CARBOXYLIC ACID typically involves multiple stepsThe final step involves the sulfonylation of the piperazine ring with 4-methoxybenzenesulfonyl chloride under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The quinoline core can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: The carbonyl group in the quinoline core can be reduced to form hydroxyquinoline derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ETHYL-6-FLUORO-7-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-4-OXOQUINOLINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In the context of its antimicrobial properties, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Similar compounds include other quinolone derivatives such as:
- 1-ETHYL-6-FLUORO-7-(4-METHYLPIPERAZIN-1-YL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBALDEHYDE
- 1-ETHYL-6-FLUORO-7-(4-FORMYLPIPERAZIN-1-YL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID
Compared to these compounds, 1-ETHYL-6-FLUORO-7-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-4-OXOQUINOLINE-3-CARBOXYLIC ACID is unique due to the presence of the methoxybenzenesulfonyl group, which may confer additional biological activity and specificity .
Properties
Molecular Formula |
C23H24FN3O6S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H24FN3O6S/c1-3-25-14-18(23(29)30)22(28)17-12-19(24)21(13-20(17)25)26-8-10-27(11-9-26)34(31,32)16-6-4-15(33-2)5-7-16/h4-7,12-14H,3,8-11H2,1-2H3,(H,29,30) |
InChI Key |
ZOZSAMFREJOYJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)F)C(=O)O |
Origin of Product |
United States |
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